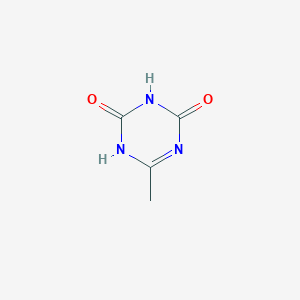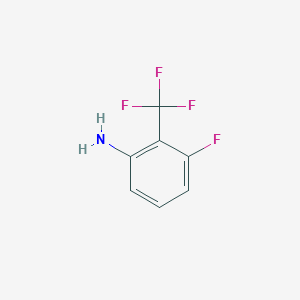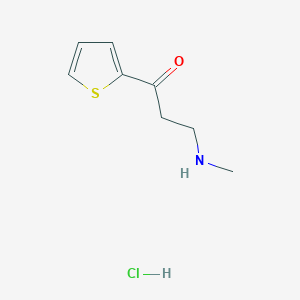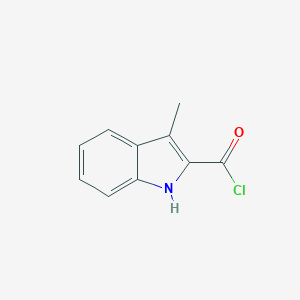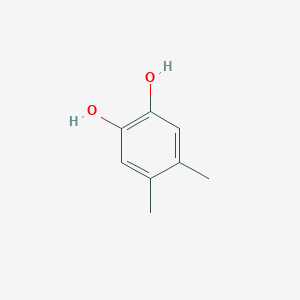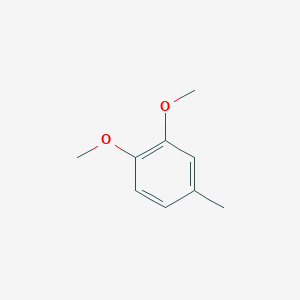
2-Methyl-4-(trimethylsilyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(trimethylsilyl)quinoline (MTSQ) is a heterocyclic compound that has been gaining attention in scientific research due to its unique properties and potential applications. MTSQ is a quinoline derivative that contains a trimethylsilyl group, which makes it highly lipophilic and stable.
作用机制
The mechanism of action of 2-Methyl-4-(trimethylsilyl)quinoline is not well understood, but it is believed to involve the interaction of the trimethylsilyl group with various biological molecules. The lipophilic nature of the trimethylsilyl group allows 2-Methyl-4-(trimethylsilyl)quinoline to penetrate cell membranes and interact with intracellular targets. Additionally, the quinoline moiety of 2-Methyl-4-(trimethylsilyl)quinoline is thought to play a role in its mechanism of action, as quinoline derivatives have been shown to exhibit a variety of biological activities.
生化和生理效应
2-Methyl-4-(trimethylsilyl)quinoline has been shown to exhibit a variety of biochemical and physiological effects in vitro. In one study, 2-Methyl-4-(trimethylsilyl)quinoline was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
2-Methyl-4-(trimethylsilyl)quinoline has also been shown to exhibit antioxidant properties, which could make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, 2-Methyl-4-(trimethylsilyl)quinoline has been shown to exhibit antitumor activity in vitro, although further studies are needed to determine its potential as a cancer therapeutic.
实验室实验的优点和局限性
One of the main advantages of 2-Methyl-4-(trimethylsilyl)quinoline is its stability and lipophilicity, which make it an ideal candidate for use in imaging and other biological applications. Additionally, 2-Methyl-4-(trimethylsilyl)quinoline is relatively easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of 2-Methyl-4-(trimethylsilyl)quinoline is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 2-Methyl-4-(trimethylsilyl)quinoline is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research involving 2-Methyl-4-(trimethylsilyl)quinoline. One area of interest is the development of 2-Methyl-4-(trimethylsilyl)quinoline-based fluorescent probes for use in live-cell imaging. Additionally, further studies are needed to determine the potential of 2-Methyl-4-(trimethylsilyl)quinoline as a therapeutic agent for the treatment of oxidative stress-related diseases and cancer.
Another potential direction for research is the use of 2-Methyl-4-(trimethylsilyl)quinoline as a ligand in metal-catalyzed reactions. The high electron density of 2-Methyl-4-(trimethylsilyl)quinoline could potentially make it a highly effective ligand, leading to the development of new and more efficient catalysts.
Conclusion
In conclusion, 2-Methyl-4-(trimethylsilyl)quinoline is a quinoline derivative that has been shown to exhibit unique properties and potential applications in various fields of scientific research. The synthesis method of 2-Methyl-4-(trimethylsilyl)quinoline involves a multistep reaction process, and its scientific research applications include the development of fluorescent probes and the use of 2-Methyl-4-(trimethylsilyl)quinoline as a ligand in metal-catalyzed reactions. The mechanism of action of 2-Methyl-4-(trimethylsilyl)quinoline is not well understood, but it has been shown to exhibit a variety of biochemical and physiological effects. While 2-Methyl-4-(trimethylsilyl)quinoline has several advantages for use in lab experiments, there are also limitations that must be considered. Finally, there are several potential future directions for research involving 2-Methyl-4-(trimethylsilyl)quinoline, including the development of 2-Methyl-4-(trimethylsilyl)quinoline-based fluorescent probes and the use of 2-Methyl-4-(trimethylsilyl)quinoline as a therapeutic agent.
合成方法
2-Methyl-4-(trimethylsilyl)quinoline can be synthesized through a multistep reaction process that involves the condensation of 2-methyl-4-nitroaniline with trimethylsilyl chloride, followed by reduction with sodium borohydride. The resulting product is then subjected to a cyclization reaction with acetic anhydride to form 2-Methyl-4-(trimethylsilyl)quinoline. The overall yield of this synthesis method is around 50%.
科学研究应用
2-Methyl-4-(trimethylsilyl)quinoline has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of 2-Methyl-4-(trimethylsilyl)quinoline is in the development of fluorescent probes for imaging biological systems. 2-Methyl-4-(trimethylsilyl)quinoline has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
2-Methyl-4-(trimethylsilyl)quinoline has also been investigated for its potential as a ligand in metal-catalyzed reactions. The trimethylsilyl group on 2-Methyl-4-(trimethylsilyl)quinoline makes it a highly electron-rich molecule, which can coordinate with metal ions to form stable complexes. These complexes can then be used as catalysts in a variety of reactions, including cross-coupling reactions and C-H activation reactions.
属性
CAS 编号 |
124393-06-2 |
|---|---|
产品名称 |
2-Methyl-4-(trimethylsilyl)quinoline |
分子式 |
C13H17NSi |
分子量 |
215.37 g/mol |
IUPAC 名称 |
trimethyl-(2-methylquinolin-4-yl)silane |
InChI |
InChI=1S/C13H17NSi/c1-10-9-13(15(2,3)4)11-7-5-6-8-12(11)14-10/h5-9H,1-4H3 |
InChI 键 |
FKTSBXOHPKBGNR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)[Si](C)(C)C |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)[Si](C)(C)C |
同义词 |
Quinoline, 2-methyl-4-(trimethylsilyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



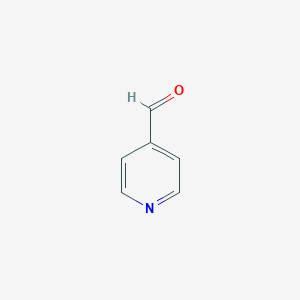
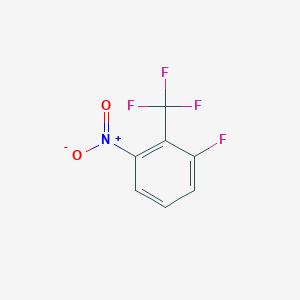
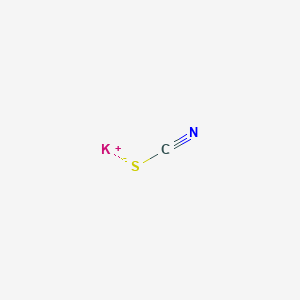
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
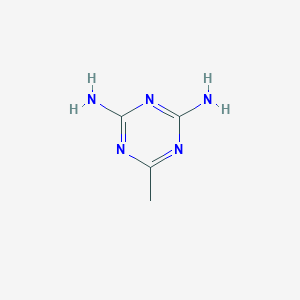
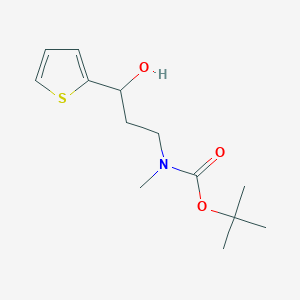
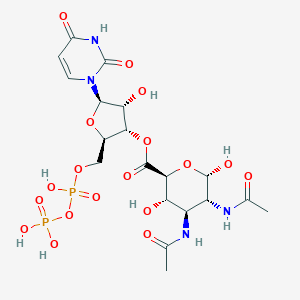
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
